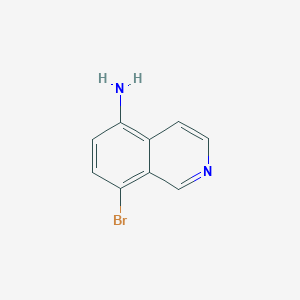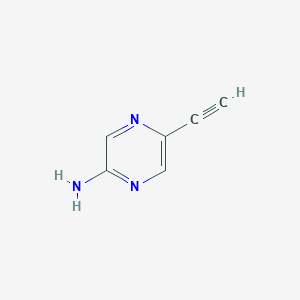
3-氨基-5-环丁基-1H-吡唑
描述
3-Amino-5-cyclobutyl-1H-pyrazole (ACBP) is an organic compound that has been used in a variety of scientific research applications. ACBP is a cyclic molecule with a nitrogen atom in the center, and has been found to possess a wide range of properties that make it a useful tool in research. In
科学研究应用
神经药理学:Cdk5 抑制
3-氨基-5-环丁基-1H-吡唑:已被鉴定为细胞周期蛋白依赖性激酶 5 (Cdk5) 的潜在抑制剂,Cdk5 是神经元信号转导的关键调节剂 。 Cdk5 活性与各种神经精神疾病和神经退行性疾病有关,例如压力、焦虑、抑郁、成瘾、阿尔茨海默病和帕金森病 。该化合物具有渗透大脑并作为抗 Cdk5 药物的能力,为治疗一系列神经和神经精神疾病开辟了可能性。
药物化学:抗癌和抗炎
在药物化学中,3-氨基-5-环丁基-1H-吡唑作为开发具有抗癌和抗炎特性的化合物的支架 。其结构允许创建用于受体或酶的配体,这些受体或酶在治疗癌症和炎症等疾病中至关重要。
杂环合成:吡唑并[1,5-a]嘧啶
该化合物被广泛用作合成缩合杂环体系,特别是吡唑并[1,5-a]嘧啶的前体 。3-氨基-5-环丁基-1H-吡唑的互变异构和构象偏好对其反应性起着重要作用,影响着所得化合物的合成策略和生物活性。
计算化学:分子模拟
3-氨基-5-环丁基-1H-吡唑:在计算化学中也很重要,它被用于分子模拟中以理解和预测化学体系的行为 。Amber 和 GROMACS 等程序在其模拟中使用该化合物,有助于分子相互作用的可视化和分析。
有机合成:中间体
作为重要的原料和中间体,3-氨基-5-环丁基-1H-吡唑被用于有机合成 。其多功能性使其能够被纳入各种化学反应,从而产生各种有机化合物。
制药领域:药物设计
3-氨基-5-环丁基-1H-吡唑提供的结构多样性使其成为药物设计中宝贵的构建块 。它在药物分子结构中的存在可以显着影响其药代动力学和药效学特性,使其成为开发新药物的关键组成部分。
未来方向
The future directions for research on 3-Amino-5-cyclobutyl-1H-pyrazole could include further exploration of its synthesis, reactivity, and potential applications. Given the known biological activity of aminopyrazoles , this compound could be of interest in the development of new pharmaceuticals or agrochemicals. Further studies could also explore the compound’s physical and chemical properties, and its safety and environmental impact.
作用机制
Target of Action
It’s known that pyrazole compounds often serve as a privileged scaffold in medicinal chemistry for the development of kinase inhibitors .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the compound’s interaction with its targets and any resulting changes .
Biochemical Pathways
Derivatives of 3- or 5-amino pyrazole, generally referred to as 3(5)-aminopyrazoles, are known to serve as starting materials for the synthesis of condensed heterocycles, including pyrazolo[1,5-a]pyrimidines .
Result of Action
The pyrazole moiety is known to be a key component in many kinase inhibitors, suggesting that this compound may have a role in regulating kinase activity .
生化分析
Biochemical Properties
3-Amino-5-cyclobutyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its binding affinity and specificity. For instance, 3-Amino-5-cyclobutyl-1H-pyrazole has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. These interactions can modulate the activity of enzymes such as kinases and phosphatases, thereby influencing cellular signaling pathways and metabolic processes .
Cellular Effects
The effects of 3-Amino-5-cyclobutyl-1H-pyrazole on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Amino-5-cyclobutyl-1H-pyrazole has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can modulate the activity of key signaling molecules such as protein kinases, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 3-Amino-5-cyclobutyl-1H-pyrazole exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding is often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Furthermore, 3-Amino-5-cyclobutyl-1H-pyrazole can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-5-cyclobutyl-1H-pyrazole can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its activity may decrease over prolonged periods or under specific environmental conditions. Studies have shown that 3-Amino-5-cyclobutyl-1H-pyrazole can have long-term effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Amino-5-cyclobutyl-1H-pyrazole in animal models vary with dosage. At lower doses, the compound may exhibit beneficial effects such as enhanced metabolic activity or improved cellular responses. At higher doses, 3-Amino-5-cyclobutyl-1H-pyrazole can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage .
Metabolic Pathways
3-Amino-5-cyclobutyl-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through specific pathways. This can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 3-Amino-5-cyclobutyl-1H-pyrazole is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 3-Amino-5-cyclobutyl-1H-pyrazole within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 3-Amino-5-cyclobutyl-1H-pyrazole is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s interaction with its target biomolecules and the subsequent modulation of cellular processes .
属性
IUPAC Name |
5-cyclobutyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-7-4-6(9-10-7)5-2-1-3-5/h4-5H,1-3H2,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELFRVWPWUEOHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623259 | |
| Record name | 5-Cyclobutyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
326827-21-8 | |
| Record name | 5-Cyclobutyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclobutyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)




![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)
